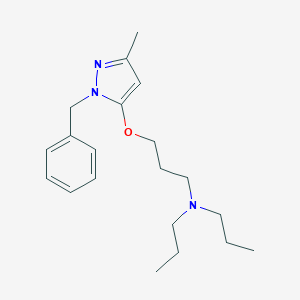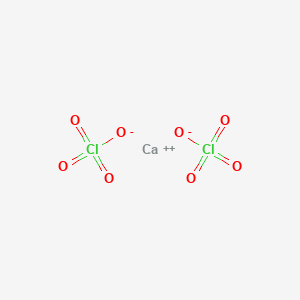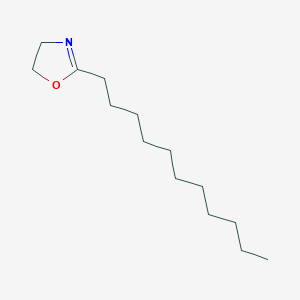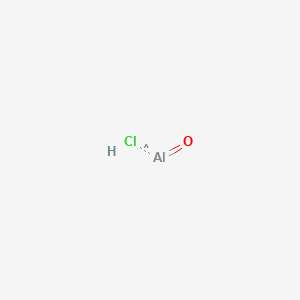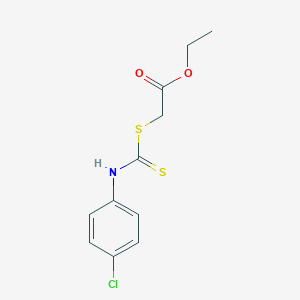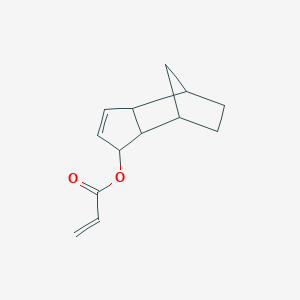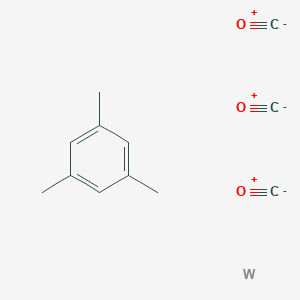
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
描述
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten is an organometallic compound that features a tungsten atom coordinated to a trimethylbenzene ligand and three carbonyl (CO) groups
准备方法
The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten typically involves the reaction of tungsten hexacarbonyl with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the trimethylbenzene ligand. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism by which Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten exerts its effects involves the coordination of the tungsten atom to various ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten can be compared with other similar compounds such as:
Tricarbonyl((1,2,3,4,5,6-eta)-hexamethylbenzene)chromium: This compound features a chromium atom instead of tungsten and has different reactivity and applications.
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)tungsten: This compound has a cycloheptatriene ligand instead of trimethylbenzene, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific ligand coordination and the resulting chemical properties that make it suitable for particular applications.
属性
IUPAC Name |
carbon monoxide;1,3,5-trimethylbenzene;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.3CO.W/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLQXWEAUYNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153213 | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; Insoluble in water; [Strem Chemicals MSDS] | |
| Record name | Mesitylenetungsten tricarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12129-69-0 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12129-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


